
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “(2-Methoxybenzyl)-(4-p-tolyl-2-thiazolyl)amine”, the SMILES string isCC1=CC=C (C=C1)C2=CSC (NCC3=CC=CC=C3OC)=N2 and the InChI key is GENMYJAHHBAALH-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its form, molecular weight, and other related properties. For a similar compound, “(2-Methoxybenzyl)-(4-p-tolyl-2-thiazolyl)amine”, it is a solid with a molecular weight of 310.41 .Scientific Research Applications
Antimicrobial Activity
A series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by spectroscopic and chromatographic methods, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing antimicrobial agents (Alhameed et al., 2019).
Anticancer Potential
Compounds synthesized with the thiazol-2-yl)cyclopropanecarboxamide structure have been evaluated for their cytotoxic activity against cancer cell lines, showing potential as anticancer agents. This includes derivatives with modifications aiming to enhance activity and specificity towards cancer cells (Hassan et al., 2014), (Vellaiswamy & Ramaswamy, 2017).
Photodynamic Therapy for Cancer Treatment
The study of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown significant potential for use as Type II photosensitizers in photodynamic therapy, a promising cancer treatment method. The derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II mechanisms (Pişkin et al., 2020).
Synthesis and Structural Insights
Research has focused on the synthesis and structural characterization of various derivatives, including those with antimicrobial and anticancer activities. This includes studies on the synthesis methodologies, characterization techniques, and the evaluation of biological activities of these compounds, providing a foundation for further development and optimization (Sydorenko et al., 2022), (Sañudo et al., 2006).
Antimicrobial and Anticancer QSAR Studies
Quantitative structure-activity relationship (QSAR) studies on thiazolidin-4-one derivatives have identified key parameters influencing antimicrobial and anticancer activity. This research provides insights into the molecular features that enhance biological activity, guiding the design of more effective therapeutic agents (Deep et al., 2016).
Safety and Hazards
The safety and hazards of a compound depend on its properties and how it is handled. For a similar compound, “(2-Methoxybenzyl)-(4-p-tolyl-2-thiazolyl)amine”, the hazard statements include H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H413 (May cause long lasting harmful effects to aquatic life) .
Properties
IUPAC Name |
N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLZGFRMHZSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
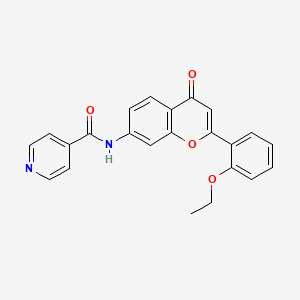
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)
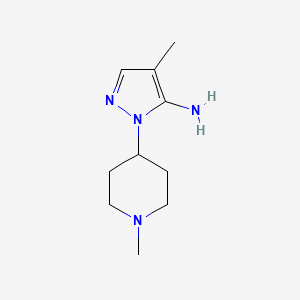
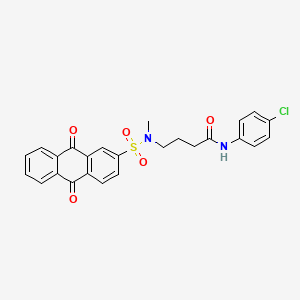
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
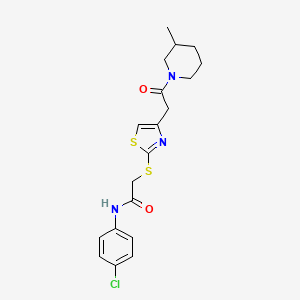
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)
![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)
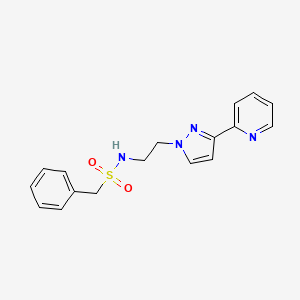

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

